molecular formula C26H30N4O2S B2408403 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide CAS No. 1173743-88-8

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide

Cat. No.: B2408403
CAS No.: 1173743-88-8
M. Wt: 462.61
InChI Key: YVBGPAZNIASCJU-UHFFFAOYSA-N
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Description

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide is a complex organic compound that features a unique structure combining an imidazoquinazoline core with a mesitylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide typically involves multiple steps:

    Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazoquinazoline structure.

    Thioether Formation:

    Amide Coupling: The final step involves coupling the thioether intermediate with mesitylbutanamide using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazoquinazoline core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways involving phosphatidylinositol 3-kinase and histone deacetylase.

    Medicine: Explored as a potential therapeutic agent in cancer treatment due to its dual inhibitory activity.

    Industry: Potential use in the development of new pharmaceuticals and chemical probes.

Mechanism of Action

The compound exerts its effects by inhibiting both phosphatidylinositol 3-kinase and histone deacetylase. Phosphatidylinositol 3-kinase is involved in cell growth and survival pathways, while histone deacetylase regulates gene expression through epigenetic modifications. By targeting these enzymes, the compound can disrupt cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroimidazo[1,2-c]quinazoline derivatives: These compounds share the imidazoquinazoline core and have similar biological activities.

    Mesitylbutanamide derivatives: Compounds with the mesitylbutanamide moiety may exhibit similar chemical properties.

Uniqueness

The uniqueness of 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide lies in its dual inhibitory activity, which is not commonly found in other similar compounds. This dual activity makes it a promising candidate for cancer therapy, as it can simultaneously target multiple pathways involved in cancer progression .

Properties

IUPAC Name

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c1-7-20(24(31)29-22-16(5)12-15(4)13-17(22)6)33-26-27-19-11-9-8-10-18(19)23-28-21(14(2)3)25(32)30(23)26/h8-14,20-21H,7H2,1-6H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBGPAZNIASCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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